molecular formula C29H25N3O4 B302297 ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

カタログ番号 B302297
分子量: 479.5 g/mol
InChIキー: NPXONLHGHVKKJI-OCSSWDANSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate, also known as ND-646, is a novel small molecule inhibitor that targets the methyl-lysine reader protein, BRD9. This molecule has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases. In

作用機序

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is a potent and selective inhibitor of the BRD9 protein, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 is a reader protein that recognizes and binds to specific methylated lysine residues on histone proteins, which play a critical role in gene expression regulation. By inhibiting BRD9, this compound disrupts the normal function of the BRD9-containing protein complexes, leading to the suppression of gene transcription and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in preclinical models of various cancers, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. It has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and other inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is its high potency and selectivity for the BRD9 protein, which makes it an ideal tool for studying the role of BRD9 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for the development and application of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate. One area of interest is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another potential future direction is the use of this compound as a tool for studying the role of BRD9 in various biological processes, including gene expression regulation and epigenetic signaling. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound for clinical use.

合成法

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate was first synthesized by researchers at the Novartis Institutes for Biomedical Research using a multi-step synthetic route. The synthesis involves the condensation of 2-naphthoic acid with 2,5-dimethyl-3-aminopyrrole to form a key intermediate, which is then coupled with a naphthofuran-2-carboxylic acid hydrazide derivative to yield this compound. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to selectively inhibit the growth of cancer cells that are dependent on the BRD9 protein for survival. This compound has also been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases.

特性

分子式

C29H25N3O4

分子量

479.5 g/mol

IUPAC名

ethyl 4-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C29H25N3O4/c1-4-35-29(34)21-9-12-23(13-10-21)32-18(2)15-22(19(32)3)17-30-31-28(33)27-16-25-24-8-6-5-7-20(24)11-14-26(25)36-27/h5-17H,4H2,1-3H3,(H,31,33)/b30-17+

InChIキー

NPXONLHGHVKKJI-OCSSWDANSA-N

異性体SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

正規SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。